![molecular formula C6H6ClN3 B2528361 1H-吡唑并[3,4-c]吡啶盐酸盐 CAS No. 1956310-38-5](/img/structure/B2528361.png)

1H-吡唑并[3,4-c]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

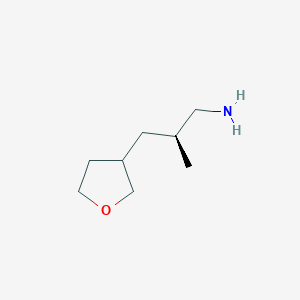

1H-Pyrazolo[3,4-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.59. The purity is usually 95%.

BenchChem offers high-quality 1H-Pyrazolo[3,4-c]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-c]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶因其生物医学应用而被广泛研究 . 它们是一类杂环化合物,呈现两种可能的互变异构形式:1H-和2H-异构体 . 截至目前,已描述了超过 300,000 种 1H-吡唑并[3,4-b]吡啶,它们包含在超过 5500 篇参考文献(2400 项专利)中 .

基于片段的药物发现

杂环化合物是基于片段的药物发现 (FBDD) 的基石,因为它们在生物活性化合物中普遍存在 . 1H-吡唑并[3,4-c]吡啶支架可以沿多个生长矢量选择性地扩展 . N-1 和 N-2 通过保护基团和 N-烷基化反应进行访问;C-3 通过串联硼化和铃木-宫浦交叉偶联反应;C-5 通过 Pd 催化的布赫瓦尔德-哈特维希胺化;以及 C-7 通过与 TMPMgCl 的选择性金属化 .

抗病毒和抗肿瘤剂

由于其与核碱基的结构相似性,吡唑并[5,1-c][1,2,4]三嗪可能充当代谢物,因此它们可用作抗病毒和抗肿瘤剂 . 吡唑并三嗪已显示出对结肠癌、乳腺癌和肺癌细胞具有显着的细胞毒活性 .

PPARα 激活

1H-吡唑并[3,4-b]吡啶已被用作 PPARα 激动剂的骨架 . 这些发现为设计治疗血脂异常的分子提供了见解 .

荧光特性

1H-吡唑并[3,4-c]吡啶化合物表现出强烈的荧光,可以通过我们的眼睛在 DMSO 或紫外光(360 nm)下轻松识别 . 推断出观察到的荧光与萘啶环上的取代模式之间的关系 .

作用机制

Target of Action

Similar compounds such as 1h-pyrazolo[3,4-b]pyridine have been shown to inhibit cyclin-dependent kinases (cdk1/cdk2) in vitro . These kinases play a crucial role in cell cycle regulation.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .

Result of Action

Related compounds have been shown to act as cytotoxic agents, with the ability to block cell cycle progression and/or induce apoptosis .

未来方向

1H-Pyrazolo[3,4-c]pyridine derivatives have shown potential in biomedical applications . Their synthesis and biological activity continue to be areas of active research . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations of substituents capable of addressing different biological activities .

属性

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECWHRGJIUVSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![N-[1-(oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2528284.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)